![molecular formula C14H18N2O3 B6617299 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid CAS No. 1506651-96-2](/img/structure/B6617299.png)
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid (2-CMA) is an organic compound derived from indole-3-acetic acid (IAA). It is a structural analogue of IAA, and is used in scientific research to study the effects of auxin on plant growth and development. 2-CMA is a synthetic auxin, and is a powerful plant hormone that is involved in many physiological processes. It has been used in a wide range of experiments, including those related to cell division and tissue differentiation.
科学的研究の応用
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid has been used extensively in scientific research, particularly in the study of plant hormones. It has been used to study the effects of auxin on plant growth and development, as well as the effects of auxin on cell division and tissue differentiation. It has also been used to study the effects of auxin on root development and the regulation of root growth. In addition, 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid has been used to study the effects of auxin on the induction of ethylene production in plants.
作用機序
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid acts as an auxin agonist, meaning that it binds to auxin receptors and activates them. This activates a series of biochemical and physiological responses, which ultimately lead to the observed effects of auxin on plant growth and development.
Biochemical and Physiological Effects
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid has been shown to have a number of effects on plant growth and development. It has been shown to increase cell division, promote root growth, and induce ethylene production. In addition, it has been shown to increase the levels of certain plant hormones, such as indole-3-acetic acid (IAA) and gibberellic acid (GA).
実験室実験の利点と制限
One of the major advantages of using 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid in lab experiments is that it is a synthetic auxin and is not subject to the same variability as natural auxins. This makes it easier to control the concentrations and effects of the auxin in experiments. However, there are some limitations to using 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid in lab experiments. For example, it is not as potent as natural auxins, so it may not produce the desired effects in some experiments.
将来の方向性
There are a number of potential future directions for research involving 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid. These include further research into the effects of 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid on plant growth and development, as well as research into its potential uses in agriculture and biotechnology. Additionally, research into the effects of 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid on the induction of ethylene production in plants could lead to the development of new methods for controlling plant growth. Finally, research into the effects of 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid on other plant hormones could lead to a better understanding of the role of auxins in plant physiology.
合成法
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid is synthesized from IAA using a method known as oxidation-reduction. The process involves the conversion of IAA to 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid through the use of an oxidizing agent such as sodium hypochlorite. This reaction is typically carried out in an aqueous solution at room temperature. The resulting product is a white solid that is soluble in water.
特性
IUPAC Name |
2-[1-(3-amino-2-methyl-3-oxopropyl)-2,3-dihydroindol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(14(15)19)7-16-8-10(6-13(17)18)11-4-2-3-5-12(11)16/h2-5,9-10H,6-8H2,1H3,(H2,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUAFMOJLGXWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(C2=CC=CC=C21)CC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

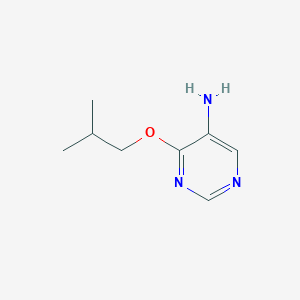
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
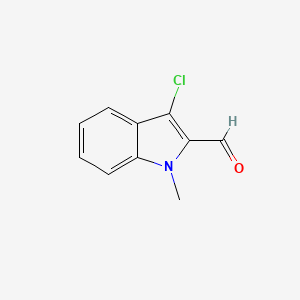
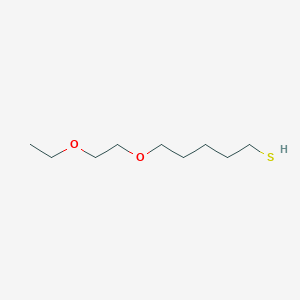
![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)
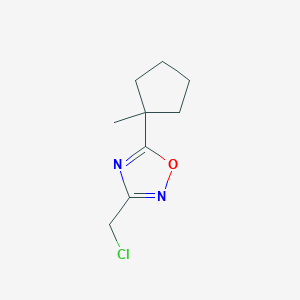
![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)

![tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B6617286.png)

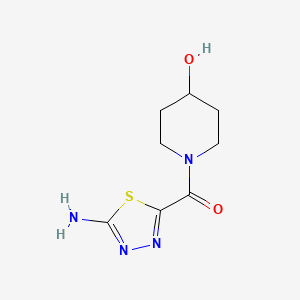

![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)